Cytidine, 3'-azido-2',3'-dideoxy-
Overview
Description
“Cytidine, 3’-azido-2’,3’-dideoxy-” is a chemical compound . It is a type of nucleoside derivative, which are key components in the synthesis of nucleotides, the building blocks of nucleic acids .
Synthesis Analysis
The synthesis of nucleoside analogs like “Cytidine, 3’-azido-2’,3’-dideoxy-” involves modifying the structure of native nucleosides in three ways :Molecular Structure Analysis
The molecular formula of “Cytidine, 3’-azido-2’,3’-dideoxy-” is C11H16N6O3 .Chemical Reactions Analysis
Nucleoside analogs like “Cytidine, 3’-azido-2’,3’-dideoxy-” are able to change biochemical processes in cells infected with viruses, inhibiting viral replication, that is, to act as antiviral drugs .Physical And Chemical Properties Analysis
The molecular weight of “Cytidine, 3’-azido-2’,3’-dideoxy-” is 280.28314 .Scientific Research Applications
Inhibition of Telomerase Activity
- Methods of Application: The compound is incorporated into the 3’-terminus of DNA by partially purified telomerase. The compound does not exhibit significant inhibitory activity against DNA polymerases α and δ, suggesting that it is a selective inhibitor of telomerase .
- Results: The compound showed potent inhibitory activity against HeLa cell telomerase. Long-term treatment with the compound resulted in reproducible telomere shortening in human HL60 cells .
Inhibition of Telomerase Activity
- Methods of Application: The compound is incorporated into the 3’-terminus of DNA by partially purified telomerase. The compound does not exhibit significant inhibitory activity against DNA polymerases α and δ, suggesting that it is a selective inhibitor of telomerase .
- Results: The compound showed potent inhibitory activity against HeLa cell telomerase. Long-term treatment with the compound resulted in reproducible telomere shortening in human HL60 cells .
Treatment of HIV-1 Infection
- Methods of Application: The compound is taken up by several plasma membrane transporters. It is believed to have a temperature-sensitive route of entrance and its transport into cells is upregulated .
- Results: The compound has been widely used since 1987 for the treatment of HIV-1 infection. It was the first nucleoside analog for which the target – HIV reverse transcriptase (RNA-dependent DNA polymerase) – was established .
Inhibition of Telomerase Activity
- Methods of Application: The compound is incorporated into the 3’-terminus of DNA by partially purified telomerase. The compound does not exhibit significant inhibitory activity against DNA polymerases α and δ, suggesting that it is a selective inhibitor of telomerase .
- Results: The compound showed potent inhibitory activity against HeLa cell telomerase. Long-term treatment with the compound resulted in reproducible telomere shortening in human HL60 cells .
Treatment of HIV-1 Infection
- Methods of Application: The compound is taken up by several plasma membrane transporters. It is believed to have a temperature-sensitive route of entrance and its transport into cells is upregulated .
- Results: The compound has been widely used since 1987 for the treatment of HIV-1 infection. It was the first nucleoside analog for which the target – HIV reverse transcriptase (RNA-dependent DNA polymerase) – was established .
Inhibition of Cancer Cell Proliferation
Future Directions
Cyclonucleosides like “Cytidine, 3’-azido-2’,3’-dideoxy-” have found wide applications in medicinal chemistry and biochemistry as biocides as well as enzyme inhibitors and molecular probes. They have also found use as convenient synthetic tools for the preparation of new nucleoside analogues, enabling structural modifications of both the sugar ring and heterocyclic base .
properties
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)12-7)8-3-5(13-14-11)6(4-16)18-8/h1-2,5-6,8,16H,3-4H2,(H2,10,12,17)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEFKLOVIROQIL-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233443 | |
Record name | Cytidine, 3'-azido-2',3'-dideoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine, 3'-azido-2',3'-dideoxy- | |
CAS RN |
84472-89-9 | |
Record name | Cytidine, 3'-azido-2',3'-dideoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cytidine, 3'-azido-2',3'-dideoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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